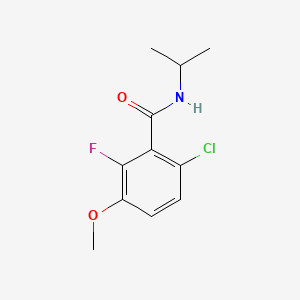
2-Fluoro-1-iodo-3-methoxy-4-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-1-iodo-3-methoxy-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of fluorine, iodine, methoxy, and trifluoromethyl substituents on a benzene ring. This compound is known for its high chemical stability and is used in various scientific research applications due to its unique chemical properties .
Preparation Methods
The synthesis of 2-Fluoro-1-iodo-3-methoxy-4-(trifluoromethyl)benzene typically involves multiple steps of organic reactions. The process generally includes:
Fluorination: Introduction of the fluorine atom onto the benzene ring.
Iodination: Addition of the iodine atom.
Methoxylation: Introduction of the methoxy group.
Trifluoromethylation: Addition of the trifluoromethyl group.
These steps require specific reagents and conditions, such as the use of halogenating agents and catalysts to facilitate the reactions . Industrial production methods may involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
2-Fluoro-1-iodo-3-methoxy-4-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Fluoro-1-iodo-3-methoxy-4-(trifluoromethyl)benzene is utilized in various scientific research fields, including:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Employed in the study of biological systems and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic applications and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-1-iodo-3-methoxy-4-(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The presence of halogen atoms and the trifluoromethyl group can influence the compound’s reactivity and binding affinity to specific targets. The pathways involved may include nucleophilic or electrophilic interactions, depending on the specific application .
Comparison with Similar Compounds
2-Fluoro-1-iodo-3-methoxy-4-(trifluoromethyl)benzene can be compared with other similar compounds, such as:
4-Fluoroiodobenzene: Lacks the methoxy and trifluoromethyl groups, making it less chemically complex.
1-Fluoro-2-iodo-4-(trifluoromethyl)benzene: Similar structure but different positioning of substituents, affecting its reactivity and applications
The uniqueness of this compound lies in its combination of substituents, which imparts distinct chemical properties and makes it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C8H5F4IO |
|---|---|
Molecular Weight |
320.02 g/mol |
IUPAC Name |
2-fluoro-1-iodo-3-methoxy-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H5F4IO/c1-14-7-4(8(10,11)12)2-3-5(13)6(7)9/h2-3H,1H3 |
InChI Key |
CUZOWKRIHKXXBH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1F)I)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2,4',5-Trimethoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14033336.png)








![(R)-6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one](/img/structure/B14033395.png)
